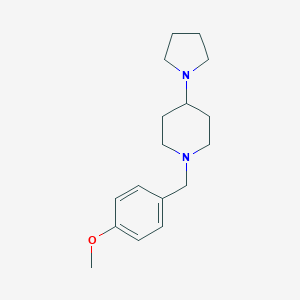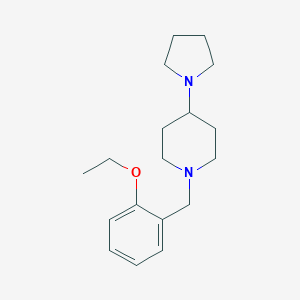
3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as HET0016, is a compound that has gained attention for its potential therapeutic applications. This compound is a selective inhibitor of the enzyme 20-HETE synthase, which is involved in the biosynthesis of 20-hydroxyeicosatetraenoic acid (20-HETE). 20-HETE is a potent vasoconstrictor and has been implicated in the pathogenesis of various diseases, including hypertension, cancer, and ischemia-reperfusion injury.
Wirkmechanismus
3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a selective inhibitor of the enzyme 20-HETE synthase, which is responsible for the biosynthesis of 20-HETE. 20-HETE is a potent vasoconstrictor and has been implicated in the pathogenesis of various diseases. By inhibiting 20-HETE synthesis, this compound reduces vasoconstriction and has beneficial effects in various disease models.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It reduces the production of 20-HETE, which leads to reduced vasoconstriction and improved blood flow. This compound also reduces the production of pro-inflammatory cytokines, which has anti-inflammatory effects. Additionally, this compound reduces neuronal damage and has anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is that it is a selective inhibitor of 20-HETE synthase, which allows for specific targeting of the 20-HETE pathway. Additionally, this compound has been extensively studied and has a well-established mechanism of action. One limitation of using this compound is that it may have off-target effects, which could complicate data interpretation.
Zukünftige Richtungen
There are a number of future directions for research on 3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the potential therapeutic applications of this compound in cancer treatment. This compound has been shown to have anti-cancer properties, and further studies are needed to determine its efficacy in vivo. Another area of interest is the potential use of this compound in the treatment of ischemic stroke and traumatic brain injury. This compound has been shown to have neuroprotective effects, and further studies are needed to determine its potential as a therapeutic agent in these conditions. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Synthesemethoden
3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized using a multi-step process that involves the condensation of 4-methylacetophenone with 4-methoxybenzoyl chloride to form 4-(4-methoxybenzoyl)-4-methylphenylketone. This intermediate is then reacted with ethyl oxalyl chloride to form ethyl 4-(4-methoxybenzoyl)-4-methylphenylpyruvate. The final step involves the reaction of ethyl 4-(4-methoxybenzoyl)-4-methylphenylpyruvate with hydroxylamine hydrochloride and sodium acetate to form this compound.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, as it inhibits the growth and proliferation of various cancer cell lines. This compound has also been shown to have neuroprotective effects, as it reduces neuronal damage in models of ischemic stroke and traumatic brain injury. Additionally, this compound has been shown to have anti-inflammatory effects, as it reduces the production of pro-inflammatory cytokines in models of sepsis and colitis.
Eigenschaften
Molekularformel |
C21H21NO5 |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
(4Z)-1-(2-hydroxyethyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H21NO5/c1-13-3-5-14(6-4-13)18-17(20(25)21(26)22(18)11-12-23)19(24)15-7-9-16(27-2)10-8-15/h3-10,18,23-24H,11-12H2,1-2H3/b19-17- |
InChI-Schlüssel |
RXUPDQCOULKXMI-ZPHPHTNESA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)OC)/O)/C(=O)C(=O)N2CCO |
SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCO |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B246954.png)




![4-(Pyrrolidin-1-yl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B246966.png)

![3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B246968.png)





